2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid
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Overview
Description
2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid is a complex organic compound that features a piperidine ring, a sulfonyl group, and a cyclohexane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and subsequent coupling with cyclohexanecarboxylic acid. One common method involves the use of piperidine as a starting material, which undergoes sulfonylation with a suitable sulfonyl chloride reagent to form the piperidin-1-ylsulfonyl intermediate. This intermediate is then reacted with 4-aminophenylcarbamoyl chloride to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The use of environmentally benign solvents and reagents is also a key consideration in industrial synthesis to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can enhance the compound’s binding affinity and selectivity towards certain biological targets .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidin-1-ylsulfonylbenzene and piperidin-1-ylsulfonylmethane share structural similarities with 2-((4-(Piperidin-1-ylsulfonyl)phenyl)carbamoyl)cyclohexanecarboxylic acid.
Sulfonyl compounds: Sulfonylureas and sulfonamides are other classes of compounds that contain the sulfonyl group and exhibit similar chemical reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, sulfonyl group, and cyclohexane carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-[(4-piperidin-1-ylsulfonylphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S/c22-18(16-6-2-3-7-17(16)19(23)24)20-14-8-10-15(11-9-14)27(25,26)21-12-4-1-5-13-21/h8-11,16-17H,1-7,12-13H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLJTSBXAWSUKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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